N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-2-yl group at position 2. The piperidine-2-carboxamide moiety is sulfonylated at the 1-position by a thiophen-2-yl group, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c23-17(21-18-20-14(12-27-18)13-6-1-3-9-19-13)15-7-2-4-10-22(15)28(24,25)16-8-5-11-26-16/h1,3,5-6,8-9,11-12,15H,2,4,7,10H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUVENBGHRUALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiazole ring: This can be achieved by reacting 2-aminopyridine with α-haloketones under basic conditions.
Sulfonylation of thiophene: Thiophene can be sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Coupling reactions: The thiazole and sulfonylated thiophene intermediates are then coupled with piperidine-2-carboxylic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and piperidine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiophene and piperidine rings.
Reduction: Reduced forms of the heterocyclic rings.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Properties
1.1 Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing thiazole and pyridine moieties. The compound has shown promising results in inhibiting the growth of cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). In a study by Siddiqui et al. (2020), thiazole-pyridine hybrids demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives exhibiting an IC50 lower than standard chemotherapeutic agents like 5-fluorouracil .
1.2 Anticonvulsant Effects
Research has also highlighted the anticonvulsant potential of thiazole derivatives. For instance, a series of thiazole-integrated compounds were evaluated for their anticonvulsant activity in animal models, demonstrating protective effects against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests . The structure-activity relationship (SAR) studies indicated that modifications to the thiazole ring could enhance efficacy.
Case Studies
3.1 Anticancer Efficacy
In a study published in the Archives of Pharmacal Research, novel thiazole-pyridine hybrids were synthesized and tested against various cancer cell lines. One derivative showed an IC50 value of 5.71 μM against MCF-7 cells, outperforming traditional treatments . The study emphasized the role of electron-withdrawing groups in enhancing cytotoxicity.
3.2 Anticonvulsant Activity
Another research effort focused on synthesizing thiazole-linked compounds that exhibited significant protection against seizures in animal models. The most active analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in PTZ-induced seizures, indicating strong anticonvulsant activity .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Thiazole-Pyridinyl Derivatives
- GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Shares the N-(4-(pyridin-2-yl)thiazol-2-yl) core but replaces the sulfonylpiperidine-carboxamide with a fluorophenyl-acetamide group. This substitution may reduce steric bulk and alter target selectivity compared to the target compound .
- N-[4-(2-pyridyl)thiazol-2-yl]benzamides: These derivatives, reported by Koezen et al., exhibit adenosine receptor affinities in the micromolar range. Replacing benzamide with cyclopentanamide retained activity, suggesting flexibility in the amide region, a feature relevant to the target compound’s piperidine-carboxamide group .
Piperidine-Sulfonylcarboxamide Analogues
- N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) : Features a dichlorophenylsulfonyl group instead of thiophen-2-ylsulfonyl. The electron-withdrawing Cl substituents may enhance metabolic stability but reduce solubility compared to the target compound’s thiophene group .
Key Observations:
- Sulfonyl Group Impact : Thiophen-2-ylsulfonyl (target) offers a balance of moderate electron density and steric accessibility compared to halogenated aryl sulfonyl groups (e.g., 4–20, 4–9), which may influence receptor binding or metabolic pathways.
Biological Activity
N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of thiazole derivatives, followed by the introduction of pyridine and thiophene moieties through various coupling reactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole-based compounds. For instance, derivatives similar to this compound have shown promising results against various bacterial strains, with Minimum Inhibitory Concentrations (MIC) reported as low as 100 μg/mL for some compounds .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Cytotoxicity Studies
The cytotoxic effects of this compound have been investigated using human cell lines. A study demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), indicating their potential as anticancer agents . The IC50 values for these compounds ranged from 1.35 to 4.00 μM, suggesting effective inhibition of cell proliferation.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within microbial or cancerous cells. For example, compounds in this class may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .
Case Studies
- Antitubercular Activity : A series of thiazole derivatives were synthesized and tested for activity against Mycobacterium tuberculosis. Some compounds displayed IC50 values below 3 μM, highlighting their potential as antitubercular agents .
- Anti-inflammatory Effects : Research has shown that thiazole derivatives can inhibit COX enzymes, leading to reduced inflammatory responses in animal models . This suggests that this compound may also possess anti-inflammatory properties.
Q & A
Basic: What synthetic strategies are commonly employed for this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclization of α-haloketones with thioureas under acidic/basic conditions (common for thiazole derivatives) .
- Piperidine coupling : Amide bond formation between the thiazole intermediate and a sulfonylated piperidine moiety using coupling agents like O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium (e.g., in DMF at 0.65 mmol scale) .
- Sulfonylation : Reaction with thiophen-2-ylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
Optimization focuses on solvent choice (DMF for solubility), temperature control (reflux for cyclization), and purification via chromatography (HPLC purity >98%) .
Basic: How is structural confirmation and purity assessed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate aromatic protons (pyridine, thiazole) and aliphatic protons (piperidine), with shifts compared to theoretical values .
- High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) .
- Mass Spectrometry (MS) : m/z values matched to theoretical molecular weights (±1 Da) .
Advanced: How can low yields in coupling steps be mitigated during synthesis?
Methodological Answer:
Low yields in amide coupling (e.g., 6–39% in ) arise from steric hindrance or poor nucleophilicity. Strategies include:
- Activating agents : Use of HATU or EDCI to enhance reactivity .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature modulation : Controlled heating (40–60°C) to accelerate kinetics without degrading sensitive groups .
Advanced: What computational approaches predict biological targets and binding modes?
Methodological Answer:
- Molecular docking : Virtual screening against target proteins (e.g., D1 protease in ) using software like AutoDock Vina .
- Pharmacophore modeling : Identification of critical interactions (e.g., hydrogen bonds with pyridine nitrogen) .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?
Methodological Answer:
Discrepancies arise from assay variability or structural analogs. Researchers should:
- Standardize assays : Use identical cell lines (e.g., MCF-7 for cancer) and protocols (MTT assay for viability) .
- Control substituents : Compare activity of analogs (e.g., thiophene vs. furan derivatives) to isolate structural contributors .
- Validate targets : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) in cancer studies .
Advanced: How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via LC-MS. Sulfonamide groups show resistance to hydrolysis .
- Oxidative stability : Treat with H₂O₂; thiophene rings may oxidize to sulfoxides, detectable via IR (S=O stretch at ~1050 cm⁻¹) .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation .
Advanced: What strategies improve selectivity for specific biological targets?
Methodological Answer:
- Fragment-based design : Replace thiophene sulfonyl with bulkier groups (e.g., 4-fluorophenyl) to enhance steric complementarity .
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Metabolic masking : Introduce prodrug moieties (e.g., ester groups) to reduce non-specific interactions .
Advanced: Which structural features drive structure-activity relationships (SAR)?
Methodological Answer:
Key SAR determinants include:
- Thiazole-pyridine core : Essential for π-π stacking with kinase ATP pockets .
- Sulfonamide group : Enhances solubility and hydrogen bonding with Asp86 in D1 protease .
- Piperidine substituents : Methyl groups at C4 improve metabolic stability (t₁/₂ > 2 hr in liver microsomes) .
Advanced: Why are there discrepancies between in vitro and in vivo pharmacokinetics?
Methodological Answer:
- Rapid clearance : High logP (~3.5) increases hepatic metabolism; optimize with PEGylation .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions; >95% binding reduces free drug availability .
- Bioavailability studies : Administer orally in rodents; AUC0–24h < 50 µg·hr/mL suggests poor absorption .
Advanced: How do comparative studies with analogs inform lead optimization?
Methodological Answer:
- Activity cliffs : Replace thiophene with benzo[d]thiazole (IC50 drops from 1.2 µM to 0.3 µM in cancer assays) .
- Toxicity profiling : Compare LD50 in zebrafish; piperidine sulfonamides show lower hepatotoxicity than tosyl analogs .
- Crystallography : Co-crystal structures with CDK2 reveal improved hydrophobic contacts in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
